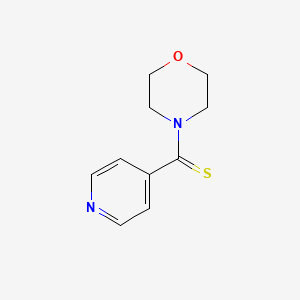

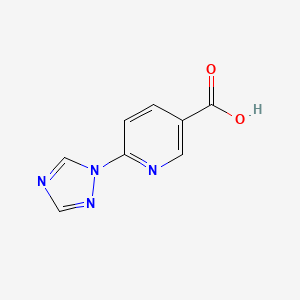

![molecular formula C18H19N3O5S3 B2921791 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 923194-87-0](/img/structure/B2921791.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide , often abbreviated as MMT , is a synthetic compound with a complex molecular structure. It belongs to the class of benzothiazole derivatives and exhibits intriguing photophysical properties. The compound is of interest due to its potential applications in optoelectronics and analytical tools .

Synthesis Analysis

The synthesis of MMT involves several steps, including the introduction of the sulfamoyl group, benzothiazole ring formation, and subsequent functionalization. While I don’t have specific synthetic protocols for MMT, it’s essential to explore literature sources for detailed synthetic pathways and conditions .

Chemical Reactions Analysis

- Hydrogen Bonding : Solvent effects impact MMT’s excited-state hydrogen bond dynamics. The strength of hydrogen bonds and proton transfers depends on solvent polarity and electronegativity of donor and acceptor atoms .

- Proton Transfer : Excited-state intramolecular proton transfer (ESIPT) reactions occur, influenced by solvent polarity. Increasing solvent polarity inhibits ESIPT .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Electrophysiological Activity

One area of research involves the synthesis and evaluation of compounds with potential electrophysiological activities, particularly those acting as class III antiarrhythmic agents. Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, for example, have shown promise in in vitro cardiac models, indicating a potential for the development of new treatments for arrhythmias (Morgan et al., 1990).

Anticancer Activity

Research on benzene sulfonamide derivatives highlights their potential in vitro antitumor activity against certain cancer cell lines, such as HepG2 and MCF-7. This suggests that compounds with benzamide and sulfonamide moieties could play a role in cancer therapy, underscoring the importance of structural modifications to enhance efficacy and selectivity (Fahim & Shalaby, 2019).

Antimicrobial and Antifungal Properties

Another significant application is in the development of antimicrobial and antifungal agents. Studies have demonstrated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those incorporating thiadiazole moieties, exhibit sensitivity against various Gram-positive and Gram-negative bacteria, as well as against Candida albicans. This indicates a potential for the development of new antimicrobial and antifungal treatments (Sych et al., 2019).

Anticonvulsant Agents

Compounds with a sulfonamide moiety, particularly those synthesized from 2-aminothiazole or 2-amino-2-thiazoline, have been evaluated for anticonvulsant activity. Some derivatives have shown protection against picrotoxin-induced convulsion, indicating potential applications in the treatment of epilepsy or other seizure disorders (Farag et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties on steel in acidic environments. This suggests applications in industrial processes and maintenance, where corrosion resistance is critical (Hu et al., 2016).

Propriétés

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFPJGGWLMSFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)

![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)

![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)

![3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B2921723.png)

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2921728.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)